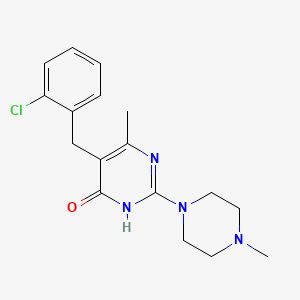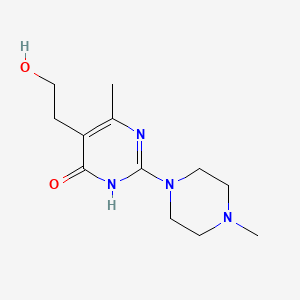
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone
Descripción general
Descripción
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone, also known as BNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent dye in biological research.
Mecanismo De Acción
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone works by binding to specific proteins and biomolecules in cells, leading to the emission of fluorescence when excited by light of a specific wavelength. The mechanism of action of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is based on the principle of Förster resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
Biochemical and Physiological Effects:
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity and does not affect the viability of cells at concentrations commonly used in scientific research. However, it is important to note that the long-term effects of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone on cells and organisms are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and does not require specialized equipment or expertise. However, one limitation of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is its limited photostability, which can lead to the loss of fluorescence signal over time. Additionally, 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is not suitable for use in live cell imaging due to its toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone. One area of interest is the development of more photostable derivatives of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone for use in long-term imaging studies. Another area of research is the development of new biosensors based on 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone for the detection of other analytes. Additionally, the use of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone in combination with other imaging techniques, such as super-resolution microscopy, could lead to new insights into the structure and function of biomolecules in cells.
Aplicaciones Científicas De Investigación
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is commonly used as a fluorescent dye to label proteins and other biomolecules in biological research. It has also been used in the development of biosensors for the detection of various analytes, including glucose and dopamine.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(18-7-4-8-20(15-18)23(25)26)13-14-22-19-11-9-17(10-12-19)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGOZQRHSNBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(4-phenylanilino)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)
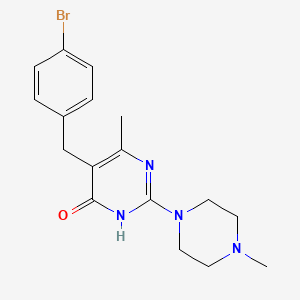
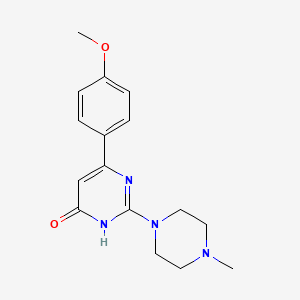
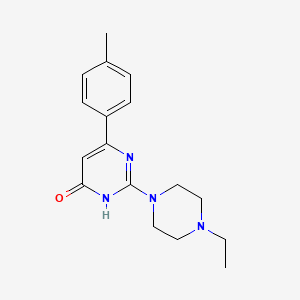


![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)
